5-bromo-1H-indole-2-carbaldehyde
Overview
Description
5-bromo-1H-indole-2-carbaldehyde: is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals. The compound has a molecular formula of C9H6BrNO and is characterized by a bromine atom at the 5
Mechanism of Action
Target of Action
5-Bromo-1H-indole-2-carbaldehyde, like many indole derivatives, is known to interact with multiple receptors . The indole scaffold is found in many important synthetic drug molecules, which gives a valuable idea for treatment .
Mode of Action
The compound’s interaction with its targets results in a variety of biological activities. Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Biochemical Pathways
The affected pathways and their downstream effects are diverse due to the broad-spectrum biological activities of indole derivatives . For example, some indole derivatives have shown inhibitory activity against influenza A .
Result of Action
The molecular and cellular effects of the compound’s action are dependent on the specific biological activity. For instance, some indole derivatives have shown potent antiviral activities with IC50 values ranging from 0.4 to 2.1 µg/mL against Coxsackie B4 virus .
Biochemical Analysis
Biochemical Properties
5-bromo-1H-indole-2-carbaldehyde plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been used in proteomics research to study protein interactions and modifications . The compound’s aldehyde group allows it to form Schiff bases with amino groups in proteins, facilitating the study of protein structure and function. Additionally, this compound can act as a substrate or inhibitor for specific enzymes, influencing their activity and providing insights into enzyme mechanisms .
Cellular Effects
The effects of this compound on various cell types and cellular processes are significant. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives, including this compound, have been studied for their anti-inflammatory and antimicrobial properties . These compounds can modulate signaling pathways involved in inflammation and immune responses, thereby affecting gene expression and cellular functions. Furthermore, this compound may impact cellular metabolism by interacting with metabolic enzymes and altering metabolite levels .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as proteins and enzymes, forming covalent or non-covalent interactions. These interactions can lead to enzyme inhibition or activation, depending on the nature of the binding . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins. This modulation of gene expression can result in changes in cellular functions and responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions . Prolonged exposure to light or heat may lead to its degradation. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound can have sustained impacts on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that low doses of the compound can have beneficial effects, such as anti-inflammatory and antimicrobial activities . Higher doses may lead to toxic or adverse effects. For instance, high doses of this compound have been associated with cytotoxicity and organ damage in animal models . These findings highlight the importance of determining the appropriate dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and transformation within the body . The compound can undergo oxidation, reduction, and conjugation reactions, leading to the formation of different metabolites. These metabolic pathways can influence the compound’s bioavailability, activity, and elimination from the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes through specific transporters or passive diffusion . Once inside the cells, it can interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments. These interactions can affect the compound’s activity and function within the cells .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, affecting cellular processes and signaling pathways .
Properties
IUPAC Name |
5-bromo-1H-indole-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-7-1-2-9-6(3-7)4-8(5-12)11-9/h1-5,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFABANPJKXPUFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=C(N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70542866 | |
Record name | 5-Bromo-1H-indole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70542866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53590-50-4 | |
Record name | 5-Bromo-1H-indole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70542866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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